![molecular formula C12H19N5O2 B5527388 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(1H-tetrazol-1-ylacetyl)pyrrolidin-3-ol](/img/structure/B5527388.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1H-tetrazol-1-ylacetyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves asymmetric 1,3-dipolar cycloaddition reactions, where chiral azomethine ylides react with alkenoylcamphorsultams, producing trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at C(4) of the pyrrolidine ring in high diastereomeric ratios (Karlsson & Högberg, 2001). These compounds can serve as chiral building blocks for synthesizing bioactive pyrrolidines, demonstrating the versatility and efficiency of the synthesis process for such complex molecules.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, closely related to the compound , has been elucidated through various spectroscopic and computational techniques. For instance, studies on similar compounds have employed X-ray diffraction, NMR spectroscopy, and theoretical calculations to confirm the configurations and detailed molecular geometry (Shen et al., 2012). These analyses highlight the importance of accurate molecular structure determination in understanding the compound's potential chemical behavior and applications.
Chemical Reactions and Properties
The chemical reactivity of such pyrrolidine derivatives often involves cycloaddition reactions, demonstrating their potential as intermediates in synthesizing more complex molecular structures. For example, 3-methylsulfanyl-2-arylazo-3-(pyrrolidin-1-yl)acrylonitriles undergo [3+2]-cycloaddition reactions with maleimides, leading to novel pyrrolo-pyridazines, showcasing the diverse chemical reactivity of these compounds (Deryabina et al., 2006).
properties
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-9-5-16(7-12(9,19)10-3-2-4-10)11(18)6-17-8-13-14-15-17/h8-10,19H,2-7H2,1H3/t9-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZIDWAEVETIF-SKDRFNHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CN3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(1H-tetrazol-1-ylacetyl)pyrrolidin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.